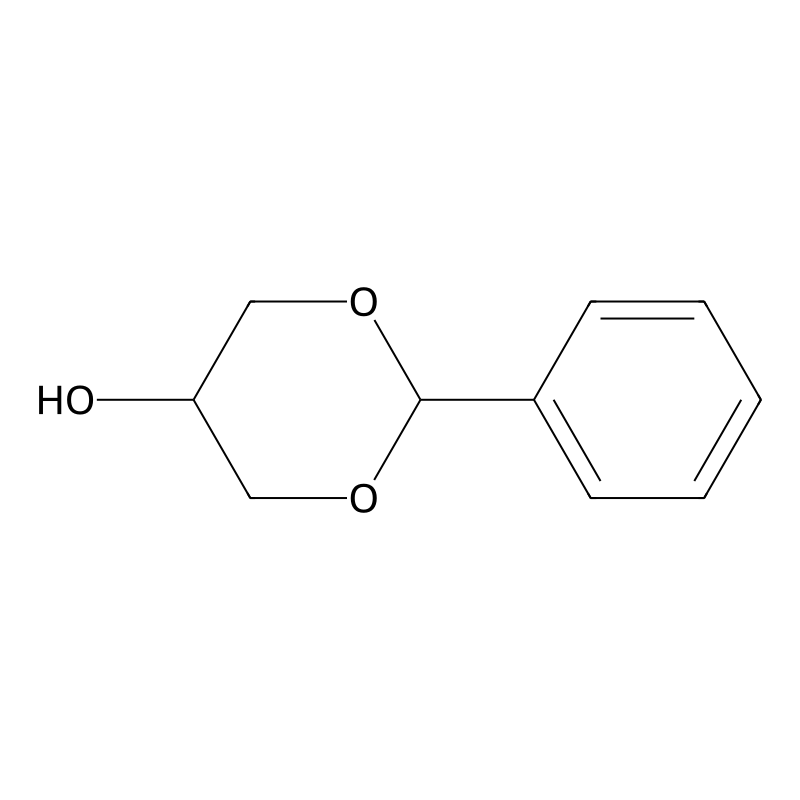

2-Phenyl-1,3-dioxan-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Synthesis of Functionalized Molecules:

-Phenyl-1,3-dioxan-5-ol, also known as benzaldehyde glyceryl acetal, serves as a valuable starting material for the synthesis of various functionalized molecules.

- One example is the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a carbonate of glycerol monomer. This molecule can further form copolymers with ε-caprolactone, finding applications in the development of new materials [].

Investigating Ring-Opening Polymerization:

The ring-opening polymerization of 2-phenyl-1,3-dioxan-5-ol has been explored using catalysts like tin(II) 2-ethylhexanoate (Sn(oct)2). This research contributes to the understanding of polymerization mechanisms and the development of novel polymeric materials [].

2-Phenyl-1,3-dioxan-5-ol is a chemical compound characterized by its unique dioxane structure, which consists of a dioxane ring substituted with a phenyl group and a hydroxyl group. Its chemical formula is , and it has a molecular weight of approximately 180.20 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the dioxane and phenyl moieties, which contribute to its reactivity and biological properties.

The biological activity of 2-phenyl-1,3-dioxan-5-ol has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interact with biological membranes, potentially leading to disruptions that inhibit microbial growth. Additionally, derivatives of this compound have shown promise in modulating metabolic pathways, which could be beneficial in treating metabolic disorders .

Synthesis of 2-phenyl-1,3-dioxan-5-ol can be achieved through several methods:

- Low-temperature recrystallization: This method involves purifying an isomer mixture that includes cis and trans forms of 2-phenyl-1,3-dioxan-5-ol.

- Oxidative esterification: A mixture containing starting materials such as glycerol formal can be oxidized under specific conditions to yield the desired compound.

- Deprotection reactions: These reactions convert precursors into 2-phenyl-1,3-dioxan-5-ol through hydrolysis or other methods that remove protective groups .

2-Phenyl-1,3-dioxan-5-ol finds applications in various fields:

- Organic synthesis: It acts as an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects against various diseases.

- Agricultural chemistry: The compound's antimicrobial properties may be useful in developing new agrochemicals .

Studies on the interactions of 2-phenyl-1,3-dioxan-5-ol with biological systems have highlighted its potential as a lead compound for drug development. Investigations have focused on its binding affinity to specific receptors and enzymes involved in metabolic pathways. These studies are crucial for understanding how modifications to the dioxane structure can enhance biological activity and specificity .

Several compounds share structural similarities with 2-phenyl-1,3-dioxan-5-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxyethyl phenyl ether | Ether | Exhibits different solubility properties |

| Dihydroxyacetone | Dicarbonyl compound | Known for its use in self-tanning products |

| Serinol | Amino alcohol | Used as a raw material for X-ray contrast agents |

| 4-Hydroxymethyl phenol | Phenolic compound | Exhibits antioxidant properties |

Uniqueness of 2-Phenyl-1,3-dioxan-5-ol: This compound uniquely combines both dioxane and phenolic structures, allowing it to participate in diverse

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

4141-20-2

1708-40-3

1319-88-6